Astragaloside I

Descripción

Astrasieversianin IV has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

Propiedades

IUPAC Name |

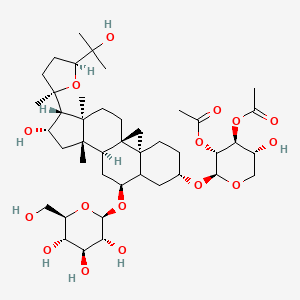

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHCYYSIAXMSPA-OOCCOBHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84680-75-1 | |

| Record name | Astragaloside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASTRAGALOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Astragaloside I in Osteogenesis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside I, a principal active saponin isolated from Astragalus membranaceus, has emerged as a promising natural compound for promoting bone formation. Extensive preclinical research has demonstrated its potent osteogenic properties, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of Astragaloside I in osteogenesis, with a focus on key signaling pathways, experimental evidence, and detailed methodologies for researchers in the field.

Core Mechanism of Action: Signaling Pathways

Astragaloside I primarily exerts its pro-osteogenic effects by modulating key signaling pathways that are critical for osteoblast differentiation and function. The most well-documented pathways are the Wnt/β-catenin and PI3K/Akt signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a fundamental signaling cascade in bone biology, playing a crucial role in osteoblast proliferation, differentiation, and survival. Astragaloside I has been shown to activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of osteogenic genes.

Studies have demonstrated that Astragaloside I stimulates the expression of key components of the Wnt/β-catenin pathway, including β-catenin and the master transcriptional regulator of osteoblast differentiation, Runt-related transcription factor 2 (Runx2), in MC3T3-E1 pre-osteoblastic cells.[1] The osteogenic effects of Astragaloside I can be attenuated by Dickkopf-1 (DKK-1), a classical inhibitor of the Wnt/β-catenin signaling pathway, further confirming the direct involvement of this cascade.[1]

Furthermore, Astragaloside I has been observed to increase the expression of downstream targets of the Wnt/β-catenin pathway, such as Bone Morphogenetic Protein-2 (BMP-2), Osteocalcin (BGP), and the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) ratio.[1] This highlights a broader regulatory role of Astragaloside I in bone metabolism, not only promoting bone formation but also potentially inhibiting bone resorption.

// Nodes ASI [label="Astragaloside I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Runx2 [label="Runx2", fillcolor="#34A853", fontcolor="#FFFFFF"]; BMP2 [label="BMP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; BGP [label="BGP (Osteocalcin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OPG_RANKL [label="OPG/RANKL Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DKK1 [label="DKK-1", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ASI -> Wnt [color="#4285F4"]; Wnt -> BetaCatenin [label=" stabilization &\n nuclear translocation", fontcolor="#5F6368", color="#4285F4"]; BetaCatenin -> Nucleus [style=dashed, color="#FBBC05"]; Nucleus -> Runx2 [label=" transcription", fontcolor="#5F6368", color="#34A853"]; Runx2 -> {BMP2, BGP, OPG_RANKL} [color="#34A853"]; {BMP2, BGP, OPG_RANKL} -> Osteogenesis [color="#EA4335"]; DKK1 -> Wnt [arrowhead=tee, color="#5F6368"];

// Invisible edges for layout {rank=same; ASI; DKK1} {rank=same; Wnt; BetaCatenin} {rank=same; Nucleus; Runx2} {rank=same; BMP2; BGP; OPG_RANKL; Osteogenesis} }

Caption: Astragaloside I activates the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell survival, proliferation, and differentiation, including that of osteoblasts. Research indicates that Astragaloside I can promote the osteogenic differentiation of pre-osteoblast MC3T3-E1 cells by activating the PI3K/Akt pathway.[2][3]

Treatment with Astragaloside I has been shown to significantly increase the phosphorylation of both PI3K and Akt. The pro-osteogenic effects of Astragaloside I, including the upregulation of osteogenic markers such as Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Osterix (OSX), can be partially reversed by the PI3K inhibitor LY294002. This demonstrates the essential role of the PI3K/Akt pathway in mediating the osteogenic activity of Astragaloside I.

// Nodes ASI [label="Astragaloside I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pPI3K [label="p-PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#FBBC05", fontcolor="#202124"]; OsteoblastMarkers [label="ALP, OCN, OSX\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LY294002 [label="LY294002", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ASI -> PI3K [color="#4285F4"]; PI3K -> pPI3K [label=" phosphorylation", fontcolor="#5F6368", style=dashed, color="#FBBC05"]; pPI3K -> Akt [color="#FBBC05"]; Akt -> pAkt [label=" phosphorylation", fontcolor="#5F6368", style=dashed, color="#FBBC05"]; pAkt -> OsteoblastMarkers [color="#34A853"]; OsteoblastMarkers -> Osteogenesis [color="#EA4335"]; LY294002 -> PI3K [arrowhead=tee, color="#5F6368"];

// Invisible edges for layout {rank=same; ASI; LY294002} {rank=same; PI3K; pPI3K} {rank=same; Akt; pAkt} {rank=same; OsteoblastMarkers; Osteogenesis} }

Caption: Astragaloside I promotes osteogenesis via the PI3K/Akt pathway.

Quantitative Data on the Effects of Astragaloside I

The osteogenic effects of Astragaloside I have been quantified in various in vitro studies. The following tables summarize the key findings on its impact on osteoblast differentiation markers.

Table 1: Effect of Astragaloside I on Osteoblast Differentiation Markers in MC3T3-E1 Cells

| Marker | Astragaloside I Concentration | Fold Increase (vs. Control) | Reference |

| ALP, OCN, OSX mRNA | Not specified | 3.52 | |

| ALP, OCN, OSX mRNA | 50 µg/mL | 5.67 |

Table 2: Dose-Dependent Effects of Astragaloside I on MC3T3-E1 Cells

| Parameter | Observation | Reference |

| Alkaline Phosphatase (ALP) Levels | Increased in a dose-dependent manner | |

| Extracellular Matrix Calcium | Increased in a dose-dependent manner | |

| ALP, OCN, OSX Expression | Increased in a dose-response manner |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Astragaloside I's effects on osteogenesis.

Cell Culture and Osteogenic Induction

-

Cell Line: Pre-osteoblastic MC3T3-E1 cells are a commonly used model.

-

Culture Medium: Cells are typically cultured in α-MEM (Alpha-Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction Medium (OIM): To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers, commonly including 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Astragaloside I Treatment: Astragaloside I is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for the specified treatment durations.

Key Assays for Osteogenic Differentiation

-

Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

Purpose: To assess early-stage osteoblast differentiation.

-

Protocol: Cells are fixed and stained using a solution containing p-nitrophenyl phosphate (pNPP) or a commercially available ALP staining kit. For quantitative analysis, cell lysates are incubated with a pNPP substrate, and the absorbance is measured at 405 nm.

-

-

Alizarin Red S (ARS) Staining:

-

Purpose: To detect the formation of mineralized nodules, a marker of late-stage osteoblast differentiation.

-

Protocol: Cells are fixed and stained with a 2% Alizarin Red S solution (pH 4.2). The stained nodules can be visualized and quantified by dissolving the stain and measuring the absorbance.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Purpose: To measure the mRNA expression levels of osteogenic marker genes (e.g., ALP, OCN, OSX, Runx2).

-

Protocol: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to qPCR using gene-specific primers. The relative gene expression is typically calculated using the 2-ΔΔCt method with a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blot Analysis:

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., β-catenin, p-PI3K, p-Akt).

-

Protocol: Total protein is extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

-

// Nodes Start [label="Start:\nMC3T3-E1 Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Osteogenic Induction\n+ Astragaloside I Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Early_Stage [label="Early Stage Differentiation\n(e.g., 7 days)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Late_Stage [label="Late Stage Differentiation\n(e.g., 14-21 days)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ALP [label="ALP Staining &\nActivity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; RTqPCR_Early [label="RT-qPCR for\nEarly Markers (e.g., Runx2, ALP)", fillcolor="#FBBC05", fontcolor="#202124"]; ARS [label="Alizarin Red S Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; RTqPCR_Late [label="RT-qPCR for\nLate Markers (e.g., OCN, OSX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for\nSignaling Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Induction [color="#4285F4"]; Induction -> Early_Stage [color="#FBBC05"]; Induction -> Late_Stage [color="#34A853"]; Early_Stage -> ALP [color="#FBBC05"]; Early_Stage -> RTqPCR_Early [color="#FBBC05"]; Late_Stage -> ARS [color="#34A853"]; Late_Stage -> RTqPCR_Late [color="#34A853"]; Induction -> WesternBlot [label=" (Time-course)", fontcolor="#5F6368", color="#EA4335"]; }

Caption: A typical experimental workflow for studying Astragaloside I in osteogenesis.

Conclusion and Future Directions

Astragaloside I demonstrates significant potential as a therapeutic agent for promoting bone formation through the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways. The existing in vitro data provides a strong foundation for its mechanism of action. Future research should focus on in vivo studies using animal models of osteoporosis to validate these findings and to assess the safety and efficacy of Astragaloside I in a physiological context. Furthermore, a deeper investigation into the upstream regulators and potential crosstalk between the Wnt/β-catenin and PI3K/Akt pathways in response to Astragaloside I treatment will provide a more comprehensive understanding of its osteogenic effects. For drug development professionals, the favorable biological activity of Astragaloside I warrants further exploration for its potential translation into clinical applications for the management of bone loss disorders.

References

- 1. Astragaloside I Stimulates Osteoblast Differentiation Through the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragaloside positively regulated osteogenic differentiation of pre-osteoblast MC3T3-E1 through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astragaloside positively regulated osteogenic differentiation of pre-osteoblast MC3T3-E1 through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Astragaloside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a prominent cycloartane-type triterpene glycoside extracted from the dried roots of Astragalus membranaceus, a perennial plant widely utilized in traditional Chinese medicine.[1][2] With the molecular formula C41H68O14 and a molecular weight of 784.97 Da, this compound has garnered significant scientific interest due to its extensive pharmacological activities.[2] Although exhibiting poor water solubility, AS-IV is readily soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[2] Emerging as a highly bioactive component of the Astragalus species, AS-IV has demonstrated a wide array of therapeutic properties, including potent anti-inflammatory, antioxidant, anti-cancer, cardioprotective, neuroprotective, and immunomodulatory effects.[1] This technical guide provides an in-depth exploration of the biological properties of Astragaloside IV, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies to support further research and drug development endeavors.

Physicochemical Properties of Astragaloside IV

| Property | Value | Reference |

| Molecular Formula | C41H68O14 | |

| Molecular Weight | 784.97 Da | |

| Chemical Structure | Tetracyclic triterpenoid saponin | |

| Solubility | Poor in water; Soluble in methanol, ethanol, DMSO |

Core Biological Properties and Mechanisms of Action

Astragaloside IV exerts its multifaceted pharmacological effects by modulating a complex network of signaling pathways. Its biological activities are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as its ability to regulate immune responses and cellular metabolism.

Anti-Inflammatory Effects

AS-IV demonstrates significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. AS-IV has been shown to inhibit the activation of NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to a downstream reduction in the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Furthermore, AS-IV can modulate the balance of T-helper cells (Th1/Th2 and Th17/Treg) and inhibit the expression of adhesion molecules, thereby mitigating inflammatory cell infiltration.

Key Signaling Pathways Involved in Anti-Inflammatory Effects:

-

NF-κB Pathway: AS-IV inhibits the phosphorylation of p65, a key subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

-

MAPK Pathway: AS-IV can suppress the activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which are involved in inflammatory responses.

-

TLR4/NF-κB Pathway: AS-IV has been found to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway, which is crucial in LPS-induced inflammation.

-

JAK/STAT Pathway: AS-IV can inhibit the JAK/STAT6 signaling pathway, which is involved in allergic airway inflammation.

Antioxidative Stress Effects

AS-IV exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). By mitigating oxidative stress, AS-IV protects cells from damage and apoptosis.

Key Signaling Pathways Involved in Antioxidative Effects:

-

Nrf2/HO-1 Pathway: AS-IV promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant genes.

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by AS-IV can contribute to its antioxidant effects.

Anti-Cancer Activities

AS-IV has demonstrated anti-tumor effects in various cancer models by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis. It can arrest the cell cycle in the G0/G1 phase. The pro-apoptotic effects of AS-IV are mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

Key Signaling Pathways Involved in Anti-Cancer Effects:

-

PI3K/Akt/mTOR Pathway: AS-IV can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and promotes cell growth and survival.

-

MAPK Pathway: AS-IV can modulate MAPK signaling to induce apoptosis in cancer cells.

-

NF-κB Pathway: Inhibition of the NF-κB pathway by AS-IV contributes to its anti-cancer effects by reducing the expression of genes involved in cell survival and proliferation.

Cardiovascular Protection

AS-IV exerts significant protective effects on the cardiovascular system. It can protect cardiomyocytes from ischemia/reperfusion injury, inhibit myocardial hypertrophy and fibrosis, and improve cardiac function. These effects are mediated through its anti-inflammatory, antioxidant, and anti-apoptotic properties. AS-IV also improves endothelial function by promoting the production of nitric oxide (NO) via the PI3K/Akt/eNOS signaling pathway.

Quantitative Data on Cardiovascular Effects

| Effect | Model | Concentration/Dose | Result | Reference |

| Inhibition of high glucose-induced cardiomyocyte apoptosis | H9C2 cells | 10, 50 ng/mL | Prevention of apoptosis | |

| Protection against myocardial fibrosis | Isoproterenol-induced rats | 10 µM | Inhibition of cardiac fibroblast proliferation | |

| Improvement of cardiac function | LPS-induced mice | 20 mg/kg | Reduction in cardiac dysfunction | |

| Vasodilation | Rat aortic rings | Concentration-dependent | Increased NO content |

Neuroprotective Effects

AS-IV has shown promise as a neuroprotective agent in various models of neurological disorders. It can protect neurons from apoptosis and oxidative stress-induced damage. In models of cerebral ischemia-reperfusion injury, AS-IV has been shown to reduce infarct volume and improve neurological outcomes. Its neuroprotective mechanisms involve the inhibition of neuroinflammation and the modulation of signaling pathways crucial for neuronal survival and plasticity.

Key Signaling Pathways Involved in Neuroprotective Effects:

-

PI3K/Akt Pathway: Activation of this pathway by AS-IV promotes neuronal survival.

-

Nrf2/HO-1 Pathway: Upregulation of this antioxidant pathway protects neurons from oxidative damage.

-

NF-κB Pathway: Inhibition of NF-κB-mediated neuroinflammation is a key neuroprotective mechanism.

Quantitative Data on Neuroprotective Effects

| Effect | Model | Concentration/Dose | Result | Reference |

| Protection against MPP+-induced neurotoxicity | SH-SY5Y cells | 10, 25, 50 µM | Increased cell survival | |

| Reduction of cerebral infarct volume | Rat MCAO/R model | 20 mg/kg | Attenuated neurological dysfunction | |

| Inhibition of LPS-induced ROS production | Microglial cells | Not specified | Alleviation of ROS production |

Immunomodulatory Effects

AS-IV can modulate the immune system by enhancing the proliferation of T and B lymphocytes and regulating macrophage polarization. It has been shown to promote the M1 polarization of macrophages while inhibiting M2 polarization, which can be beneficial in cancer therapy by enhancing anti-tumor immunity.

Quantitative Data on Immunomodulatory Effects

| Effect | Model | Concentration/Dose | Result | Reference |

| Increased cytokine production | RAW264.7 macrophages | 50, 100 µg/mL | Increased IL-1β, TNF-α, IL-6, and NO | |

| Promotion of M1 macrophage polarization | Tumor microenvironment | Not specified | Increased pro-inflammatory cytokines (IFN-γ, IL-12, TNF-α) |

Anti-Diabetic Effects

AS-IV has demonstrated potential in the management of diabetes and its complications. It can improve insulin sensitivity, protect pancreatic β-cells from apoptosis, and alleviate diabetic complications such as nephropathy and cardiomyopathy. These effects are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate glucose and lipid metabolism.

Key Signaling Pathways Involved in Anti-Diabetic Effects:

-

SIRT1/p53 Pathway: AS-IV can regulate this pathway to protect pancreatic β-cells. | Akt/GSK3β/Nrf2 Pathway: Activation of this pathway by AS-IV contributes to its protective effects on pancreatic β-cells.

Experimental Protocols

In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Mice are pretreated with Astragaloside IV (e.g., 20, 40, and 80 mg/kg, intraperitoneally) or vehicle for a specified duration.

-

Acute inflammation is induced by a single intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

At a designated time point post-LPS injection (e.g., 6 hours), animals are euthanized.

-

Blood and various organs (e.g., lungs, heart, liver, kidneys) are collected for analysis.

-

-

Outcome Measures:

-

Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA.

-

Myeloperoxidase (MPO) activity in tissues is assessed as a marker of neutrophil infiltration.

-

Gene expression of inflammatory mediators in tissues is quantified by qRT-PCR.

-

Activation of signaling pathways (e.g., NF-κB, AP-1) is determined by methods such as electrophoretic mobility shift assay (EMSA) or Western blotting.

-

In Vitro Model of High Glucose-Induced Cardiomyocyte Injury

-

Cell Line: H9C2 rat cardiomyoblasts.

-

Procedure:

-

H9C2 cells are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of Astragaloside IV (e.g., 10, 50 ng/mL) for a specified time.

-

Cell injury is induced by exposing the cells to a high-glucose medium (e.g., 33 mM D-glucose) for a designated period (e.g., 24-48 hours).

-

-

Outcome Measures:

-

Cell viability is assessed using assays such as MTT or CCK-8.

-

Apoptosis is quantified by flow cytometry using Annexin V/PI staining or by TUNEL assay.

-

The expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) is analyzed by Western blotting.

-

Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Activation of relevant signaling pathways (e.g., MAPK, PI3K/Akt) is evaluated by Western blotting for phosphorylated and total protein levels.

-

Conclusion and Future Directions

Astragaloside IV has emerged as a promising natural compound with a broad spectrum of biological activities relevant to the treatment of numerous diseases. Its well-documented anti-inflammatory, antioxidant, anti-cancer, cardioprotective, neuroprotective, and immunomodulatory effects are underpinned by its ability to modulate a multitude of signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas. Firstly, further clinical trials are necessary to validate the therapeutic efficacy and safety of AS-IV in human populations. Secondly, efforts to improve the bioavailability of AS-IV, for instance through novel drug delivery systems or structural modifications, are crucial for its clinical translation. Finally, a deeper understanding of the specific molecular targets of AS-IV and the intricate crosstalk between the signaling pathways it modulates will pave the way for the development of more targeted and effective therapies. The continued investigation of Astragaloside IV holds significant promise for addressing unmet medical needs across a range of debilitating diseases.

References

An In-depth Technical Guide to the Discovery and Isolation of Astragaloside I from Astragalus membranaceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside I, a significant triterpenoid saponin derived from the roots of Astragalus membranaceus, has garnered considerable attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Astragaloside I. It details optimized experimental protocols for extraction and various chromatographic separation techniques, presents quantitative data in a structured format, and visualizes key experimental workflows and associated signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus membranaceus, a perennial plant in the Fabaceae family, has a long-standing history in traditional Chinese medicine. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, including polysaccharides, flavonoids, and triterpenoid saponins. Among the latter, the astragalosides are of particular interest, with Astragaloside I being a notable constituent.

Astragaloside I is a cycloartane-type triterpenoid saponin. Its chemical structure consists of a cycloastragenol aglycone glycosylated at specific positions. The growing body of research on Astragaloside I highlights its diverse pharmacological activities, making its efficient isolation and purification a critical step for further preclinical and clinical investigations.

Physicochemical Properties of Astragaloside I

A thorough understanding of the physicochemical properties of Astragaloside I is fundamental for the development of effective isolation and analytical methods.

| Property | Value | Source |

| Molecular Formula | C45H72O16 | [1][2] |

| Molecular Weight | 869.04 g/mol | |

| CAS Number | 84680-75-1 | |

| Appearance | White powder | |

| Solubility | Soluble in DMF and DMSO |

Experimental Protocols: From Plant Material to Purified Astragaloside I

The following sections provide detailed methodologies for the extraction, isolation, and purification of Astragaloside I from the dried roots of Astragalus membranaceus.

Workflow for Isolation and Purification

Extraction of Total Saponins

The initial step involves the extraction of total saponins, including Astragaloside I, from the powdered roots of Astragalus membranaceus.

3.2.1. Reflux Extraction

-

Apparatus : Reflux condenser, heating mantle, round-bottom flask.

-

Solvent : 75% alkaline ethanol (pH adjusted to 11 with NaOH).

-

Procedure :

-

Soak the powdered Astragalus membranaceus roots in the alkaline ethanol solution at a solid-to-liquid ratio of 1:10 (g/mL) for 4 hours.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant material.

-

Repeat the extraction process on the plant residue two more times to maximize yield.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

-

3.2.2. Quantitative Data for Extraction

| Extraction Method | Solvent | Key Parameters | Yield of Astragaloside I | Purity | Source |

| Reflux Extraction | 75% alkaline ethanol (pH 11) | 1:10 solid/liquid ratio, 2h reflux, 2 cycles | 0.264% | Not specified | |

| Alcohol Extraction | 60% ethanol | 1:6 solid/liquid ratio, 1h extraction, 3 cycles | Not specified for Astragaloside I | Not specified |

Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial purification and enrichment of saponins from the crude extract.

-

Resin Type : D101 macroporous adsorptive resin is a suitable choice.

-

Procedure :

-

Column Preparation : Pack a glass column with D101 resin and equilibrate with deionized water.

-

Sample Loading : Dissolve the crude extract in deionized water to a concentration of approximately 1.8 g/L and load it onto the column at a flow rate of 1.5 bed volumes per hour (BV/h).

-

Washing : Wash the column with 20% ethanol to remove impurities such as polysaccharides and some flavonoids.

-

Elution : Elute the saponin-rich fraction with 70% ethanol.

-

Concentration : Collect the 70% ethanol eluate and concentrate it under reduced pressure to obtain a purified saponin extract.

-

High-Resolution Separation Techniques

For the isolation of high-purity Astragaloside I, advanced chromatographic techniques are employed.

3.4.1. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus minimizing irreversible adsorption.

-

Instrument : A commercially available HSCCC instrument.

-

Solvent System : A two-phase solvent system of ethyl acetate-2-propanol-water (5:1:5, v/v/v).

-

Procedure :

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the enriched saponin extract in the mobile phase and inject it into the column.

-

Perform the separation at a suitable flow rate and rotational speed.

-

Collect fractions and analyze for the presence of Astragaloside I using TLC or HPLC.

-

3.4.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC can be used for both the identification and semi-preparative separation of astragalosides.

-

Stationary Phase : HPTLC plates coated with silica gel 60 F254.

-

Mobile Phase : A suitable solvent system, often a mixture of chloroform, methanol, and water.

-

Detection : Visualization under UV light (254 nm and 366 nm) after spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol) followed by heating.

-

Quantitative Analysis : HPTLC combined with a dual-wavelength spectrodensitometric method can be used to determine the content of Astragaloside I.

3.4.3. Quantitative Data for Purification

| Purification Method | Key Parameters | Purity of Astragaloside I | Source |

| Macroporous Resin (D101) followed by Methanol Washing | 20% ethanol wash, 70% ethanol elution | >97.8% | |

| HSCCC | Ethyl acetate-2-propanol-water (5:1:5) | High purity | |

| HPTLC | Not specified | High purity |

Structural Elucidation and Purity Analysis

The definitive identification of the isolated compound as Astragaloside I and the determination of its purity are accomplished using modern analytical techniques.

3.5.1. UPLC-MS/MS Analysis

-

Column : A C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate : 0.3 mL/min.

-

Detection : Tandem mass spectrometry (MS/MS) in positive electrospray ionization (+ESI) mode.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of Astragaloside I.

-

Techniques : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are performed to assign all proton and carbon signals and to establish the connectivity of the molecule.

-

Solvent : Deuterated solvents such as DMSO-d6 or CD3OD.

Signaling Pathways Modulated by Astragaloside I

Astragaloside I has been shown to exert its biological effects through the modulation of various intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

Astragaloside I has been reported to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway.

Akt/mTOR/TFEB Signaling Pathway

Recent studies have indicated that Astragaloside I can improve hyperlipidemia by regulating the Akt/mTOR/TFEB pathway, which is involved in lipophagy and mitochondrial biogenesis.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of Astragaloside I from Astragalus membranaceus. The experimental protocols outlined, from initial solvent extraction to high-resolution chromatographic separation, offer a robust framework for obtaining this valuable bioactive compound in high purity. The structured presentation of quantitative data and the visualization of key workflows and signaling pathways are intended to facilitate a deeper understanding and practical application of this knowledge. As research into the therapeutic potential of Astragaloside I continues to expand, the methodologies described herein will be instrumental in supporting these endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Formula of Astragaloside I (C45H72O16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, most notably Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao. With the molecular formula C45H72O16, this complex natural product has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of Astragaloside I. It details experimental protocols for its isolation, purification, and structural elucidation, and presents key analytical data in a structured format. Furthermore, this guide visualizes the known signaling pathways influenced by Astragaloside I and the experimental workflow for its extraction, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Astragaloside I is a glycoside of cycloastragenol, a pentacyclic triterpenoid featuring a characteristic cyclopropane ring (C-9/C-19). The chemical structure reveals a complex arrangement of a cycloartane aglycone linked to two sugar moieties. Specifically, it is cycloastragenol glycosylated at the C-3 and C-6 positions.[1] A 2,3-di-O-acetyl-β-D-xylopyranosyl unit is attached at the C-3 position, and a β-D-glucopyranosyl residue is linked at the C-6 position.

The systematic IUPAC name for Astragaloside I is [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]oxan-4-yl] acetate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Astragaloside I is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C45H72O16 | [1] |

| Molecular Weight | 869.0 g/mol | [1] |

| Exact Mass | 868.48203620 Da | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in methanol, ethanol, DMSO | |

| CAS Number | 84680-75-1 | |

| Synonyms | Astrasieversianin IV, Cyclosieversioside B |

Spectroscopic Data for Structural Elucidation

The structural confirmation of Astragaloside I relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Astragaloside I

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Aglycone (Cycloastragenol) | ||

| 1 | ~39.0 | ~1.80 (m), ~0.90 (m) |

| 2 | ~27.0 | ~1.90 (m), ~1.70 (m) |

| 3 | ~89.0 | ~3.30 (m) |

| 4 | ~40.0 | - |

| 5 | ~56.0 | ~0.80 (d) |

| 6 | ~78.0 | ~4.40 (m) |

| 7 | ~28.0 | ~1.60 (m), ~1.50 (m) |

| 8 | ~46.0 | ~1.55 (m) |

| 9 | ~20.0 | ~0.60 (d) |

| 10 | ~26.0 | - |

| 11 | ~22.0 | ~1.50 (m), ~1.20 (m) |

| 12 | ~32.0 | ~1.90 (m), ~1.40 (m) |

| 13 | ~45.0 | - |

| 14 | ~53.0 | - |

| 15 | ~36.0 | ~2.10 (m), ~1.30 (m) |

| 16 | ~74.0 | ~4.20 (m) |

| 17 | ~52.0 | ~1.90 (m) |

| 18 | ~18.0 | ~1.15 (s) |

| 19 | ~29.0 | ~0.55 (d), ~0.35 (d) |

| 20 | ~88.0 | - |

| 21 | ~24.0 | ~1.50 (s) |

| 22 | ~38.0 | ~1.80 (m), ~1.60 (m) |

| 23 | ~25.0 | ~2.00 (m), ~1.80 (m) |

| 24 | ~81.0 | ~3.90 (m) |

| 25 | ~72.0 | - |

| 26 | ~28.0 | ~1.25 (s) |

| 27 | ~30.0 | ~1.20 (s) |

| 28 | ~16.0 | ~0.90 (s) |

| 29 | ~17.0 | ~0.95 (s) |

| 30 | ~26.0 | ~1.00 (s) |

| β-D-Glucopyranosyl Moiety (at C-6) | ||

| 1' | ~104.0 | ~4.50 (d) |

| 2' | ~75.0 | ~3.40 (m) |

| 3' | ~78.0 | ~3.60 (m) |

| 4' | ~71.0 | ~3.50 (m) |

| 5' | ~77.0 | ~3.45 (m) |

| 6' | ~62.0 | ~3.80 (m), ~3.65 (m) |

| 2,3-di-O-acetyl-β-D-xylopyranosyl Moiety (at C-3) | ||

| 1'' | ~106.0 | ~4.60 (d) |

| 2'' | ~73.0 | ~4.90 (m) |

| 3'' | ~74.0 | ~5.10 (m) |

| 4'' | ~70.0 | ~3.50 (m) |

| 5'' | ~66.0 | ~3.90 (m), ~3.30 (m) |

| Ac (C-2'') | ~170.0 (C=O), ~21.0 (CH₃) | ~2.05 (s) |

| Ac (C-3'') | ~170.5 (C=O), ~21.5 (CH₃) | ~2.10 (s) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Astragaloside I, which aids in its structural confirmation.

Table 3: ESI-MS/MS Fragmentation Data for Astragaloside I

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

| 869.5 | 707.4 | 162 | Loss of Glucose |

| 869.5 | 575.4 | 294 | Loss of diacetyl-Xylose |

| 707.4 | 575.4 | 132 | Loss of Xylose from [M+H-Glc]⁺ |

| 575.4 | 413.3 | 162 | Loss of Glucose from [M+H-diacetyl-Xyl]⁺ |

| 413.3 | 395.3 | 18 | Loss of H₂O (from aglycone) |

Experimental Protocols

Isolation and Purification of Astragaloside I

The following protocol describes a general method for the extraction and purification of Astragaloside I from the dried roots of Astragalus membranaceus.

3.1.1. Extraction

-

Pulverization: Grind the dried roots of Astragalus membranaceus into a coarse powder.

-

Maceration/Reflux Extraction: Macerate or reflux the powdered plant material with 70-80% aqueous ethanol (1:10 w/v) for 2-3 hours at 60-80°C. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification by Column Chromatography

-

Sample Preparation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Packing: Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent (e.g., chloroform).

-

Loading: Concentrate the n-butanol fraction to dryness and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform and methanol (e.g., 100:1 to 10:1 v/v).

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol:water (e.g., 13:7:2 v/v/v) mobile phase. Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Further Purification: Combine the fractions containing Astragaloside I and further purify using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a typical HPLC method for the quantitative analysis of Astragaloside I.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-40% A; 20-30 min, 40-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 203 nm).

-

Column Temperature: 30°C.

Mandatory Visualizations

Signaling Pathway of Astragaloside I

Astragaloside I has been shown to promote osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Astragaloside I activates the Wnt/β-catenin signaling pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of Astragaloside I from its natural source.

Caption: Workflow for the isolation and purification of Astragaloside I.

Conclusion

Astragaloside I represents a structurally complex and biologically active natural product with significant potential for further research and development. This technical guide has provided a detailed overview of its chemical structure, formula, and key analytical data. The outlined experimental protocols and visualized workflows offer a practical resource for its isolation, purification, and analysis. The elucidation of its involvement in the Wnt/β-catenin signaling pathway opens avenues for investigating its therapeutic applications, particularly in areas such as bone health. This comprehensive guide serves as a foundational document for scientists and researchers dedicated to advancing the understanding and utilization of this promising phytochemical.

References

An In-Depth Technical Guide to Astragaloside I and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Astragaloside I, a key bioactive saponin isolated from Astragalus membranaceus. The document details its chemical synonyms, pharmacological activities, and underlying molecular mechanisms, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Chemical Identity and Synonyms

Astragaloside I is a triterpenoid saponin with the chemical formula C45H72O16 and a molecular weight of 869.04 g/mol . It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for Astragaloside I

| Identifier Type | Identifier |

| Systematic Name | (3β,6α,16β,20R,24S)-3-[(2,3-di-O-acetyl-β-D-xylopyranosyl)oxy]-16,25-dihydroxy-20,24-epoxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside |

| Common Synonyms | Cyclosieversioside B, Astrasieversianin IV |

| Abbreviated Synonyms | AS-I, AST-I[1] |

| CAS Number | 84680-75-1 |

Pharmacological Activities and Quantitative Data

Astragaloside I exhibits a range of pharmacological activities, with notable effects on osteogenesis, inflammation, and neuroprotection. This section summarizes the available quantitative data related to these activities.

Table 2: Quantitative Data on the Bioactivity of Astragaloside I

| Biological Activity | Assay/Model | Parameter | Value | Reference |

| Pro-osteogenic Activity | MC3T3-E1 cells | Effective Concentration | 10-40 µM | [1] |

| Pro-osteogenic Activity | MC3T3-E1 cells | Effective Concentration | 10-60 µg/ml | [2] |

| Neuroprotection | PC12 cells | Effective Concentration | 50 µM | |

| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Dose-dependent inhibition of NO and TNF-α | Not specified | [3] |

Table 3: Pharmacokinetic Parameters of a Related Compound, Astragaloside IV (for reference)

| Parameter | Value | Species | Dosage | Reference |

| Cmax | 991.5 ± 116.99 µg/L | Rat | 10 mg/kg (oral abemaciclib alone) | [4] |

| AUC | 24.49 ± 2.86 µg/mL·h | Rat | 10 mg/kg (oral abemaciclib alone) | |

| t1/2 | 19.85 ± 4.65 h | Rat | 10 mg/kg (oral abemaciclib alone) | |

| Cmax (with AS-IV) | 1630 ± 147.85 µg/L | Rat | 10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV | |

| AUC (with AS-IV) | 36.38 ± 4.23 µg/mL·h | Rat | 10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV | |

| Oral Bioavailability | 3.66% | Rat | 20 mg/kg (oral) |

Signaling Pathways Modulated by Astragaloside I

Astragaloside I exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

Astragaloside I has been shown to stimulate osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation and homeostasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade influenced by astragalosides, playing a role in cell survival, proliferation, and differentiation. Astragaloside has been shown to promote osteogenic differentiation of pre-osteoblasts through this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Isoastragaloside I, a related compound, has been shown to inhibit the activation of MAPKs in the context of neuroinflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Isoastragaloside I has been found to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory mediators.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the bioactivities of Astragaloside I.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of Astragaloside I in plant extracts or other matrices.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

0-20 min, 30-50% A

-

20-30 min, 50-70% A

-

30-35 min, 70-30% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of Astragaloside I standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 500 µg/mL.

-

Sample Preparation:

-

For plant material: Weigh 1.0 g of powdered sample and extract with 50 mL of 70% ethanol using ultrasonication for 30 minutes.

-

Filter the extract through a 0.45 µm membrane filter.

-

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Astragaloside I in the samples from the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Astragaloside I on a given cell line.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Astragaloside I (e.g., 0, 10, 20, 40, 80, 160 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins in a signaling pathway after treatment with Astragaloside I.

Procedure:

-

Protein Extraction: Treat cells with Astragaloside I for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, p-Akt, p-ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Study: Diabetic Nephropathy Model

This protocol outlines a general procedure for evaluating the therapeutic effects of Astragaloside I in a mouse model of diabetic nephropathy.

Animal Model:

-

Strain: db/db mice (a model for type 2 diabetes) and their wild-type littermates (db/m) are commonly used.

-

Age: 8 weeks old.

Experimental Design:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Divide the db/db mice into a vehicle control group and an Astragaloside I treatment group. Include a group of db/m mice as a non-diabetic control.

-

Treatment: Administer Astragaloside I (e.g., 50 mg/kg/day) or vehicle (e.g., saline) to the respective groups via oral gavage for a period of 8-12 weeks.

-

Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly. Collect 24-hour urine samples at regular intervals to measure albumin and creatinine levels.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

-

Blood Analysis: Measure serum creatinine and blood urea nitrogen (BUN).

-

Kidney Analysis:

-

Perform histological analysis (e.g., H&E, PAS staining) to assess renal morphology.

-

Conduct immunohistochemistry or Western blotting to analyze the expression of relevant proteins (e.g., markers of fibrosis and inflammation).

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to the disease pathology.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with Astragaloside I. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Astragaloside positively regulated osteogenic differentiation of pre-osteoblast MC3T3-E1 through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study on the co-administration of abemaciclib and astragaloside IV in rats - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside I: A Potential Immunological Adjuvant for Next-Generation Vaccines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astragaloside I, a principal active saponin derived from the medicinal herb Astragalus membranaceus, is emerging as a promising candidate for use as an immunological adjuvant in modern vaccine formulations. With the growing demand for novel adjuvants that can safely and effectively enhance vaccine immunogenicity, Astragaloside I presents a compelling avenue of research. This technical guide provides a comprehensive overview of the current understanding of Astragaloside I's adjuvant potential, including its effects on humoral and cellular immunity, proposed mechanisms of action, and detailed experimental protocols for its evaluation. While research specifically focused on Astragaloside I is nascent compared to other astragalosides, existing data, supported by extensive research on related compounds like Astragaloside IV and VII, strongly suggest its capacity to modulate the immune system and boost vaccine efficacy. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of Astragaloside I as a key component in future vaccine technologies.

Introduction to Astragaloside I as an Immunological Adjuvant

Vaccine adjuvants are critical components that enhance the magnitude and quality of the immune response to a co-administered antigen. For decades, aluminum salts have been the most widely used adjuvants in human vaccines. However, they are less effective at inducing cell-mediated immunity, which is crucial for protection against intracellular pathogens and for therapeutic cancer vaccines. This has spurred the search for new adjuvants with diverse mechanisms of action and improved safety profiles.

Astragalus membranaceus has a long history in traditional Chinese medicine for its immunomodulatory properties. Its bioactive constituents, particularly saponins like the astragalosides, have been the focus of modern scientific investigation for their potential as vaccine adjuvants. Astragaloside I, a cycloartane-type triterpenoid saponin, has been shown to augment antibody responses to specific antigens, indicating its potential to enhance humoral immunity. While direct mechanistic studies on Astragaloside I are limited, research on closely related astragalosides suggests that its adjuvant activity may stem from its ability to activate antigen-presenting cells (APCs), promote cytokine secretion, and influence T-cell differentiation.

Quantitative Data on the Adjuvant Effect of Astragaloside I

A key study directly compared the adjuvant effects of Astragaloside I, II, and IV on the antibody response to Keyhole Limpet Hemocyanin (KLH) and a MUC1 peptide antigen in mice. The results demonstrate that Astragaloside I can significantly enhance the humoral immune response.

Table 1: Effect of Astragaloside I on Anti-KLH IgG Titers

| Adjuvant Dose | Median Anti-KLH IgG Titer | Fold Increase Over Antigen Alone | Statistical Significance (p-value) |

| 500 µg | Varies (significantly elevated in 2 of 4 experiments) | Data not fully quantified | Significant in 2 of 4 experiments |

Data synthesized from a comparative study on Astragalus saponins. The exact median titers and fold increases were not consistently reported across all experiments in the source material, but the significant augmentation of the immune response was noted.[1]

Table 2: Comparative Adjuvant Activity of Astragalosides on Anti-KLH IgG Response

| Astragaloside | Dose(s) Showing Significant Enhancement | Number of Experiments with Significant Enhancement / Total Experiments |

| Astragaloside I | 500 µg | 2 / 4 |

| Astragaloside II | 20 µg, 100 µg, 500 µg | 6 / 6 |

| Astragaloside IV | 500 µg | 3 / 5 |

This table provides a comparative overview of the adjuvant efficacy of different astragalosides as reported in the same study, highlighting that while Astragaloside II was the most consistently potent, Astragaloside I also demonstrated significant adjuvant activity.[1]

Proposed Mechanisms of Action

While direct mechanistic studies on Astragaloside I are not yet widely available, the immunomodulatory actions of other well-researched astragalosides, such as Astragaloside IV, provide a strong basis for hypothesizing its mechanism as an adjuvant. The proposed mechanisms likely involve the activation of innate immune pathways, leading to enhanced adaptive immunity.

Activation of Antigen-Presenting Cells (APCs)

It is hypothesized that Astragaloside I, similar to other saponin-based adjuvants, can directly activate APCs, such as dendritic cells (DCs) and macrophages. This activation is a critical first step in initiating an adaptive immune response.

-

Upregulation of Co-stimulatory Molecules: Activation of DCs leads to the upregulation of co-stimulatory molecules like CD80 and CD86, and the major histocompatibility complex (MHC) class II molecules. This enhances their ability to present antigens to and activate naive T-cells.

-

Cytokine Production: Activated APCs are expected to secrete pro-inflammatory cytokines such as IL-1β and IL-12. IL-12 is particularly important for driving the differentiation of naive T-cells into Th1 cells, which are crucial for cell-mediated immunity.

Modulation of Signaling Pathways

The adjuvant effects of astragalosides are thought to be mediated through the activation of key signaling pathways within immune cells. The Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways are likely central to this process.

-

TLR4 Signaling: Astragalosides may act as ligands for TLR4, a pattern recognition receptor that plays a crucial role in the innate immune response. Engagement of TLR4 initiates a downstream signaling cascade.

-

NF-κB Activation: The TLR4 signaling pathway culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and co-stimulatory molecules.

References

An In-depth Technical Guide on the Basic Pharmacokinetics of Astragaloside I in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside I, a major active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the basic pharmacokinetics of Astragaloside I in preclinical models, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetic Profile of Astragaloside I

Pharmacokinetic studies are crucial for determining the optimal dosage, administration route, and potential drug interactions. The following sections detail the available preclinical pharmacokinetic data for Astragaloside I.

Oral Administration in Rats

A key study by Wen et al. (2008) investigated the pharmacokinetics of Astragaloside I in rats following the oral administration of Danggui Buxue Tang extract, a traditional Chinese medicine preparation containing Astragalus membranaceus.[1][2]

Table 1: Pharmacokinetic Parameters of Astragaloside I in Rats After Oral Administration of Danggui Buxue Tang Extract

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 25.4 ± 6.8 | ng/mL |

| Tmax | 0.6 ± 0.2 | h |

| AUC(0-t) | 68.7 ± 15.4 | ng·h/mL |

| AUC(0-∞) | 75.3 ± 16.9 | ng·h/mL |

| t1/2 | 3.5 ± 0.9 | h |

Data sourced from Wen et al., 2008. The study utilized a sensitive and reliable high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the simultaneous quantification of multiple bioactive components.[1][2]

These findings indicate that after oral administration as part of an herbal extract, Astragaloside I is rapidly absorbed, reaching its maximum plasma concentration in approximately 36 minutes. The relatively short half-life suggests a moderate rate of elimination from the body.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the pharmacokinetic analysis of Astragaloside I.

Animal Models and Drug Administration

-

Animal Species: Sprague-Dawley rats.[1]

-

Drug Formulation: Danggui Buxue Tang (DBT) extract. The preparation involves a specific ratio of Radix Astragali and Radix Angelicae Sinensis.

-

Administration Route: Oral gavage.

-

Dosage: The specific dosage of the DBT extract administered to the rats is a critical parameter for interpreting the pharmacokinetic data.

Sample Collection and Preparation

-

Biological Matrix: Rat plasma.

-

Sampling Time Points: Blood samples are collected at various time intervals post-administration to construct a plasma concentration-time curve.

-

Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances before analysis. A common technique is solid-phase extraction (SPE), which was utilized in the study by Wen et al. (2008).

Analytical Methodology

The quantification of Astragaloside I in biological matrices requires a highly sensitive and specific analytical method due to the low concentrations often observed.

-

Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Chromatographic Separation: An Inertsil ZORBAX C18 column was used for the separation of Astragaloside I from other components in the plasma extract.

-

Mass Spectrometric Detection: Detection was carried out using an electrospray ionization (ESI) interface in the negative selective ion monitoring (SIM) mode.

-

Quantification: The method was validated for linearity, precision, and accuracy, with a lower limit of quantification for Astragaloside I established at 1.12 ng/mL.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in pharmacokinetic studies and the relationships between different concepts, the following diagrams are provided.

Conclusion and Future Directions

The available preclinical data, primarily from rat models, provide a foundational understanding of the pharmacokinetics of Astragaloside I. It exhibits rapid oral absorption when administered as part of a traditional herbal extract. However, to advance the clinical development of Astragaloside I, further research is warranted.

Future studies should focus on:

-

Absolute Bioavailability: Determining the fraction of the administered dose that reaches systemic circulation unchanged, which requires intravenous administration data for comparison.

-

Dose Proportionality: Investigating whether pharmacokinetic parameters change with varying doses.

-

Tissue Distribution: Understanding the extent to which Astragaloside I distributes into different tissues and organs.

-

Metabolism and Excretion Pathways: Identifying the major metabolites and the primary routes of elimination from the body.

-

Pharmacokinetics in Other Species: Studies in non-rodent species, such as beagle dogs, would provide a broader preclinical perspective.

A comprehensive characterization of the ADME properties of Astragaloside I will be instrumental in designing safe and effective clinical trials and ultimately harnessing its full therapeutic potential.

References

- 1. Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

In Silico Docking of Astragaloside I: A Technical Guide to Unraveling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational methodologies used to investigate the interactions between Astragaloside I, a key bioactive compound from Astragalus membranaceus, and its protein targets. Through a comprehensive review of existing in silico studies, this document provides a framework for understanding the molecular mechanisms of Astragaloside I, focusing on data-driven insights and detailed experimental protocols.

Quantitative Analysis of Astragaloside I-Protein Interactions

Molecular docking simulations provide valuable quantitative data to predict the binding affinity and stability of ligand-protein complexes. The tables below summarize the key quantitative metrics from in silico studies of Astragaloside I and its analogs with various protein targets.

Table 1: Docking Scores and Binding Affinities of Astragalosides with Target Proteins

| Astragaloside | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

| Astragaloside I | Acetylcholinesterase (AChE) | 1EVE | -7.610 | Not Reported |

| Astragaloside II | Acetylcholinesterase (AChE) | 1EVE | -6.456 | Not Reported |

| Astragaloside IV | Acetylcholinesterase (AChE) | 1EVE | -6.293 | Not Reported |

| Astragaloside IV | MMP13 | Not Specified | -9.05 | Not Reported |

| Astragaloside IV | IL6 | Not Specified | -9.04 | Not Reported |

| Astragaloside IV | NLRP3 | Not Specified | -8.5 | Not Reported |

| Astragaloside IV | TNF | Not Specified | -8.2 | Not Reported |

| Astragaloside IV | IL1B | Not Specified | -7.9 | Not Reported |

| Astragaloside IV | NFKBIA | Not Specified | -7.8 | Not Reported |

| Astragaloside IV | ADORA2A | Not Specified | -7.5 | Not Reported |

| Astragaloside IV | PTAFR | Not Specified | -7.4 | Not Reported |

| Astragaloside IV | ADRB2 | Not Specified | -7.2 | Not Reported |

| Astragaloside IV | MLNR | Not Specified | -6.9 | Not Reported |

| Astragaloside IV | GBP1 | Not Specified | -6.7 | Not Reported |

| Astragaloside A | PIK3R1 | Not Specified | Not Reported | Not Reported |

| Astragaloside A | AKT1 | Not Specified | Not Reported | Not Reported |

| Astragaloside A | EGFR | Not Specified | Not Reported | Not Reported |

| Astragaloside A | MTOR | Not Specified | Not Reported | Not Reported |

| Astragaloside A | TLR4 | Not Specified | Not Reported | Not Reported |

| Astragaloside A | STAT3 | Not Specified | Not Reported | Not Reported |

| Astragaloside A | VEGFA | Not Specified | Not Reported | Not Reported |

| Astragaloside A | HIF1A | Not Specified | Not Reported | Not Reported |

| Astragaloside A | NFKB1 | Not Specified | Not Reported | Not Reported |

Note: Much of the available detailed quantitative data pertains to Astragaloside IV, a closely related compound. These findings provide a strong basis for inferring the potential interactions of Astragaloside I.

Table 2: Interaction Details of Astragalosides with Target Proteins

| Astragaloside | Target Protein | Interacting Amino Acid Residues |

| Astragaloside I | Acetylcholinesterase (AChE) | Ser200, His440, Glu327 (Hydrogen Bonds); Trp84 (π-π stacking)[1] |

| Astragaloside II | Acetylcholinesterase (AChE) | Tyr334, Glu202 (Hydrogen Bonds) |

| Astragaloside IV | Acetylcholinesterase (AChE) | Asp72, Ser200, Trp279 (Polar and Hydrophobic Interactions) |

| Astragaloside IV | HMGB1 | B-box domain |

| Calycosin (co-compound) | HMGB1 | A-box domain |

Experimental Protocols for In Silico Docking

The following sections outline a standardized protocol for performing in silico molecular docking studies with Astragaloside I. This methodology is synthesized from established practices in computational drug discovery.

Software and Tools

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulations.[2][3]

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.[2]

-

PubChem or ZINC database: For obtaining the 3D structure of Astragaloside I.[3]

-

Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

Step-by-Step Docking Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the PDB database.

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Compute and add Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Astragaloside I from a chemical database like PubChem.

-

Use a tool like ChemBio 3D to minimize the energy of the ligand structure.

-

In AutoDock Tools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.

-

The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Generate the grid parameter file using AutoGrid.

-

-

Molecular Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation.

-

Provide the prepared protein (PDBQT), ligand (PDBQT), and grid parameter files as input.

-

AutoDock Vina will generate a set of possible binding poses of the ligand in the protein's active site, ranked by their predicted binding affinities (docking scores).

-

-

Analysis of Results:

-

Visualize the docking results using software like PyMOL or UCSF Chimera.

-

Analyze the protein-ligand interactions for the best-ranked binding pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

The binding energy is a key indicator of the stability of the protein-ligand complex, with more negative values suggesting stronger binding.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by Astragaloside I and a typical workflow for in silico docking studies.

General Workflow for In Silico Docking Studies

References

Astragaloside I (CAS 84680-75-1): A Technical Guide for Researchers

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Natural Compound

Astragaloside I, a lanolin alcohol-type tetracyclic triterpenoid saponin, is a key bioactive constituent isolated from the roots of Astragalus membranaceus (Fisch.) Bunge. Identified by the Chemical Abstracts Service (CAS) number 84680-75-1, this natural product, also known as Cyclosieversioside B or Astrasieversianin IV, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current research on Astragaloside I, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to support further investigation by researchers, scientists, and drug development professionals.

Physicochemical Properties and Formulations

A solid understanding of Astragaloside I's physicochemical properties is fundamental for experimental design.

| Property | Value |

| CAS Number | 84680-75-1 |